molecular formula C16H10ClN3O3S B8521920 1h-Pyrrolo[2,3-b]pyridine-2-carboxylic acid,1-[[5-(5-chloro-2-thienyl)-3-isoxazolyl]methyl]-

1h-Pyrrolo[2,3-b]pyridine-2-carboxylic acid,1-[[5-(5-chloro-2-thienyl)-3-isoxazolyl]methyl]-

Cat. No. B8521920
M. Wt: 359.8 g/mol
InChI Key: YORLXSXETUJRDJ-UHFFFAOYSA-N
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Patent
US07317027B2

Procedure details

0.195 g (1.1 mmol) of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid methyl ester was dissolved in 4 mL of DMF and 48.7 mg (1.2 mmol) of sodium hydride (60% in mineral oil) was added. The reaction was stirred at RT for 20 min, cooled to −78° C. then 324 mg (1.2 mmol) of 3-bromomethyl-5-(5-chloro-thiophen-2-yl)-isoxazole [prepared by adopting a procedure described by Ewing, William R.; Becker, Michael R.; Choi-Sledeski, Yong Mi; Pauls, Heinz W.; He, Wei; Condon, Stephen M.; Davis, Roderick S.; Hanney, Barbara A.; Spada, Alfred P.; Burns, Christopher J.; Jiang, John Z.; Li, Aiwen; Myers, Michael R; Lau, Wan F.; Poli, Gregory B; PCT Int. Appl. (2001) 460 pp. WO 0107436 A2] was added. The reaction was allowed to warm to RT overnight. 0.3 mL of 2N aqueous sodium hydroxide was added and the reaction was stirred at RT for 24 h. The product was purified by preparative RP-HPLC eluting with a gradient of 0-100% acetonitrile in water (+0.01% trifluoroacetic acid). After lyophilization the product was obtained as a solid.
Quantity
0.195 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
48.7 mg
Type
reactant
Reaction Step Two
Quantity
324 mg
Type
reactant
Reaction Step Three
[Compound]
Name
0107436 A2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.3 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[NH:13][C:8]2=[N:9][CH:10]=[CH:11][CH:12]=[C:7]2[CH:6]=1)=[O:4].[H-].[Na+].Br[CH2:17][C:18]1[CH:22]=[C:21]([C:23]2[S:24][C:25]([Cl:28])=[CH:26][CH:27]=2)[O:20][N:19]=1.[OH-].[Na+]>CN(C=O)C>[Cl:28][C:25]1[S:24][C:23]([C:21]2[O:20][N:19]=[C:18]([CH2:17][N:13]3[C:8]4=[N:9][CH:10]=[CH:11][CH:12]=[C:7]4[CH:6]=[C:5]3[C:3]([OH:2])=[O:4])[CH:22]=2)=[CH:27][CH:26]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0.195 g
Type
reactant
Smiles
COC(=O)C1=CC=2C(=NC=CC2)N1
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
48.7 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
324 mg
Type
reactant
Smiles
BrCC1=NOC(=C1)C=1SC(=CC1)Cl
Step Four
Name
0107436 A2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0.3 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at RT for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to −78° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
the reaction was stirred at RT for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The product was purified by preparative RP-HPLC
WASH
Type
WASH
Details
eluting with a gradient of 0-100% acetonitrile in water (+0.01% trifluoroacetic acid)
CUSTOM
Type
CUSTOM
Details
After lyophilization the product was obtained as a solid

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
ClC1=CC=C(S1)C1=CC(=NO1)CN1C(=CC=2C1=NC=CC2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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